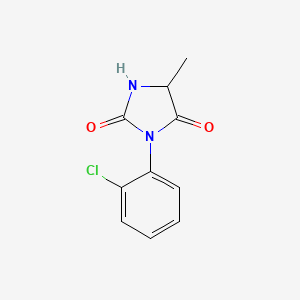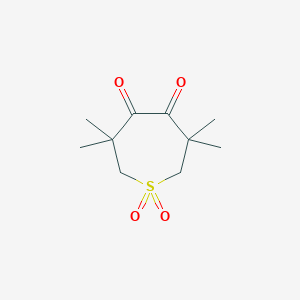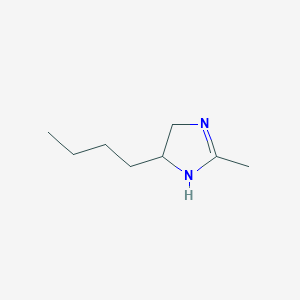
1H-Tetrazole, 5-(3,5-dinitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 5-(3,5-dinitrophenyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and stability across a wide pH range. This particular compound features a tetrazole ring substituted with a 3,5-dinitrophenyl group, making it a significant molecule in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1H-Tetrazole, 5-(3,5-dinitrophenyl)- typically involves the reaction of 3,5-dinitrobenzonitrile with sodium azide under specific conditions. This reaction is facilitated by the presence of a catalyst, often zinc salts, and is carried out in a solvent such as dimethylformamide (DMF) or water . The reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring. Industrial production methods may employ microwave-assisted synthesis or heterogeneous catalysis to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1H-Tetrazole, 5-(3,5-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atom can be replaced by other substituents
Common reagents used in these reactions include hydrogen gas, zinc dust, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Tetrazole, 5-(3,5-dinitrophenyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Tetrazole, 5-(3,5-dinitrophenyl)- involves its ability to act as a bioisostere for carboxylic acids. This allows it to mimic the biological activity of carboxylic acids while being metabolically stable. The compound can form noncovalent interactions with biological targets, influencing various molecular pathways . Its high nitrogen content and electron-donating properties contribute to its effectiveness in these roles.
Comparaison Avec Des Composés Similaires
1H-Tetrazole, 5-(3,5-dinitrophenyl)- can be compared with other similar compounds, such as:
1-Substituted-5-[(3,5-dinitrobenzyl)sulfanyl]-1H-tetrazoles: These compounds also exhibit antitubercular activity but differ in their substituent groups and specific biological activities.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: This compound is used in energetic materials and has different applications compared to 1H-Tetrazole, 5-(3,5-dinitrophenyl)-.
The uniqueness of 1H-Tetrazole, 5-(3,5-dinitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
51449-79-7 |
|---|---|
Formule moléculaire |
C7H4N6O4 |
Poids moléculaire |
236.14 g/mol |
Nom IUPAC |
5-(3,5-dinitrophenyl)-2H-tetrazole |
InChI |
InChI=1S/C7H4N6O4/c14-12(15)5-1-4(7-8-10-11-9-7)2-6(3-5)13(16)17/h1-3H,(H,8,9,10,11) |
Clé InChI |
MOYJTNHLJBMWFK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)


![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)







![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)


